RO 5256390-13C, d2
Description
RO 5256390-13C, d2 is a deuterated and carbon-13 labeled compound, primarily utilized in pharmacokinetic and metabolic studies due to its isotopic labeling. The "13C" designation indicates the incorporation of carbon-13 isotopes, while "d2" signifies two deuterium atoms replacing hydrogen. These modifications enhance its utility as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies, enabling precise tracking of metabolic pathways and drug stability .
For example, CAS 1173206-71-7 (C9H19ClN2O2) shares synthetic methodologies involving reductive amination and chromatography, suggesting parallels in production and purification techniques for this compound .
Properties
Molecular Formula |
C₁₂¹³CH₁₆D₂N₂O |
|---|---|
Molecular Weight |
221.3 |
Synonyms |
(4S)-4,5-Dihydro-4-[(2S)-2-phenylbutyl]-2-oxazolamine-13C, d2; [(4S)-4-((2S)-2-Phenylbutyl)-4,5-dihydrooxazol-2-yl]amine-13C, d2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-isotopic Analog: CAS 1193-62-0 (C6H7NO2)
Key Differences :
- Molecular Weight : RO 5256390-13C, d2 would exhibit a marginally higher molecular weight than CAS 1193-62-0 (125.13 g/mol) due to isotopic substitution.
- Solubility : CAS 1193-62-0 has a solubility of 24.7 mg/ml, whereas isotopic labeling in this compound may reduce solubility slightly due to deuterium’s kinetic isotope effect .
- Synthesis : CAS 1193-62-0 is synthesized via reactions involving chlorosulfonyl isocyanate in acetonitrile. In contrast, this compound likely requires deuterated solvents or reagents for isotopic incorporation .
Table 1: Physicochemical Comparison
| Property | This compound (Inferred) | CAS 1193-62-0 |
|---|---|---|
| Molecular Formula | C6H5D2N13CO2 | C6H7NO2 |
| Molecular Weight | ~128 g/mol | 125.13 g/mol |
| Log S (ESOL) | -0.5 (estimated) | -0.53 |
| Synthesis Solvent | Deuterated acetonitrile | Acetonitrile |
Functional Analog: CAS 1173206-71-7 (C9H19ClN2O2)
Key Differences :
- Target Interactions : The interaction network of Radix Ophiopogonis (RO) compounds (Figure 5, ) suggests that structural analogs like CAS 1173206-71-7 interact with pathways such as CYP enzymes. This compound’s isotopic labeling could alter binding kinetics to these targets .

Comparison with Isotopically Labeled Compounds
Deuterated compounds like this compound are often compared to their non-deuterated counterparts to assess isotopic effects. For example:
- Metabolic Stability: Deuterium in this compound may slow metabolic degradation compared to non-deuterated analogs, as seen in other deuterated drugs (e.g., deutetrabenazine) .
- Analytical Utility : The 13C labeling enhances detection sensitivity in mass spectrometry, distinguishing it from compounds like CAS 5390-04-5 (C5H8O), which lacks isotopic markers .
Research Findings and Implications
- Synthetic Challenges: this compound’s synthesis requires specialized isotopic reagents, as evidenced by CAS 1173206-71-7’s use of NaBH(OAc)3 in ethanol .
- Thermodynamic Effects : Deuterium substitution may alter log Po/w values slightly, as observed in CAS 5390-04-5’s log Po/w range (0.47–1.58) .
Q & A
Basic Research Questions
Q. What are the critical considerations for designing synthesis protocols for RO 5256390-13C, d2 to ensure isotopic purity?
- Isotopic labeling (e.g., 13C and deuterium) requires stringent control of reaction conditions to avoid isotopic dilution. Key steps include:
- Reagent selection : Use deuterated solvents (e.g., D₂O, CD₃OD) and 13C-enriched precursors to minimize contamination .
- Analytical validation : Employ LC-MS/MS for real-time monitoring of isotopic incorporation and purity, with thresholds set at ≥98% isotopic enrichment .
- Statistical safeguards : Replicate synthesis batches (n ≥ 3) to assess variability in isotopic distribution using ANOVA .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Combine spectroscopic and chromatographic methods:
- NMR spectroscopy : Compare ¹H/¹³C NMR spectra with unlabeled analogs to confirm deuterium incorporation and absence of unintended substitutions .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns against theoretical simulations (e.g., m/z deviation < 2 ppm) .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess isotopic robustness under stress conditions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in target engagement data for this compound across cellular models?
- Contradictions may arise from model-specific variables (e.g., metabolic activity, protein expression). Mitigation steps:
- Cross-model validation : Use orthogonal assays (e.g., CETSA for thermal stability, ITDR for dose-response profiling) in parallel with isotopic tracing .
- Data harmonization : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., cell-line-specific efflux transporters) .
- Literature triangulation : Compare findings with proteomic databases (e.g., UniProt) to contextualize target prevalence across models .
Q. How can researchers optimize in vivo pharmacokinetic studies of this compound to distinguish parent compound from metabolites?
- Leverage isotopic labeling for traceability:
- Sample preparation : Use solid-phase extraction (SPE) with deuterium-sensitive columns to isolate parent compounds .
- Quantitative imaging : Apply mass spectrometry imaging (MSI) to map compound distribution in tissues, correlating 13C signals with histological regions .
- Pharmacokinetic modeling : Integrate metabolite profiling (via UPLC-QTOF) with compartmental models to adjust for isotopic interference in clearance rates .
Methodological Frameworks
Q. What frameworks ensure rigor in formulating research questions for this compound studies?
- Adopt the P-E/I-C-O framework for hypothesis-driven queries :
- Population (P) : Define biological systems (e.g., hepatic vs. neuronal cells).
- Exposure/Intervention (E/I) : Specify isotopic labeling protocols.
- Comparison (C) : Use unlabeled analogs as controls.
- Outcome (O) : Quantify isotopic enrichment or target engagement.
Q. How should researchers address gaps in literature on this compound’s mechanism of action?
- Conduct systematic reviews with PRISMA guidelines :
- Search strategy : Use databases like PubMed/Scopus with keywords: "this compound" + "target identification" + "isotopic tracing" .
- Data extraction : Tabulate conflicting findings (e.g., variable binding affinities) and annotate methodologies (e.g., SPR vs. ITC) .
- Meta-analysis : Pool data using random-effects models to quantify heterogeneity (I² statistic) .
Data Analysis and Reporting
Q. What statistical methods are critical for analyzing dose-response relationships in this compound studies?
- Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values.
- Validate assumptions:
- Homoscedasticity : Apply Levene’s test to assess variance equality across doses .
- Outlier detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data points .
- Report confidence intervals (95% CI) and effect sizes (Cohen’s d) for reproducibility .
Q. How can researchers ensure transparency in reporting synthetic yields and analytical data for this compound?
- Follow ACS Guidelines :
- Yield reporting : Include mean ± SD for triplicate syntheses and raw chromatograms in supplementary data .
- Spectroscopic documentation : Deposit NMR/HRMS spectra in public repositories (e.g., ChemSpider) with DOI links .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

